

Atto 390 NHS Ester: A Technical Guide to Solubility, Storage, and Application

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Compound of Interest

Compound Name: Atto 390 NHS ester

Cat. No.: B12055625

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility, storage, and handling of **Atto 390 NHS ester**, a fluorescent label widely used in life sciences for the modification of proteins, oligonucleotides, and other biomolecules. This document outlines critical data for ensuring the successful application of this reagent in research and development.

Core Properties and Specifications

Atto 390 is a fluorescent dye characterized by its coumarin-based structure, exhibiting a high fluorescence quantum yield and a significant Stokes shift. The N-hydroxysuccinimide (NHS) ester functional group allows for the straightforward covalent labeling of primary and secondary amine groups present in various biomolecules.

Property	Value	Reference
Molecular Weight	440.49 g/mol	[1]
Excitation Maximum (λ_{abs})	390 nm	
Emission Maximum (λ_{fl})	476 nm	
Molar Extinction Coefficient (ϵ_{max})	$2.4 \times 10^4 \text{ M}^{-1} \text{ cm}^{-1}$	
Fluorescence Quantum Yield (η_{fl})	90%	
Fluorescence Lifetime (τ_{fl})	5.0 ns	

Solubility

Proper dissolution of **Atto 390 NHS ester** is paramount for successful conjugation reactions. Due to the reactive nature of the NHS ester, it is crucial to use anhydrous, amine-free solvents to prevent hydrolysis and reaction with solvent impurities.

Solvent	Solubility	Recommendations
Dimethyl sulfoxide (DMSO)	10 mM	Prepare fresh solutions immediately before use. Use anhydrous, amine-free grade.
Dimethylformamide (DMF)	Soluble	Prepare fresh solutions immediately before use. Use anhydrous, amine-free grade.
Acetonitrile	Soluble	Use anhydrous, amine-free grade.
Water	Insoluble	Avoid aqueous solutions for stock preparation due to rapid hydrolysis of the NHS ester.
Ethanol	Not recommended	Avoid due to the presence of a hydroxyl group which can react with the NHS ester.

Storage and Stability

Correct storage of **Atto 390 NHS ester** is essential to maintain its reactivity and ensure reproducible experimental outcomes.

Form	Storage Condition	Stability
Solid (Powder)	-20°C, protected from light and moisture.	At least 3 years when stored properly.
Stock Solution (in anhydrous DMSO or DMF)	-20°C, protected from light.	Limited stability; prepare fresh for best results. If stored, use an airtight container to minimize moisture contamination.
Protein Conjugates	4°C with 2 mM sodium azide as a preservative, or in aliquots at -20°C. Protect from light.	Stable for several months at 4°C. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protein Labeling with Atto 390 NHS Ester

This protocol provides a general guideline for the conjugation of **Atto 390 NHS ester** to proteins. The optimal dye-to-protein ratio may need to be determined empirically for each specific protein.

Materials:

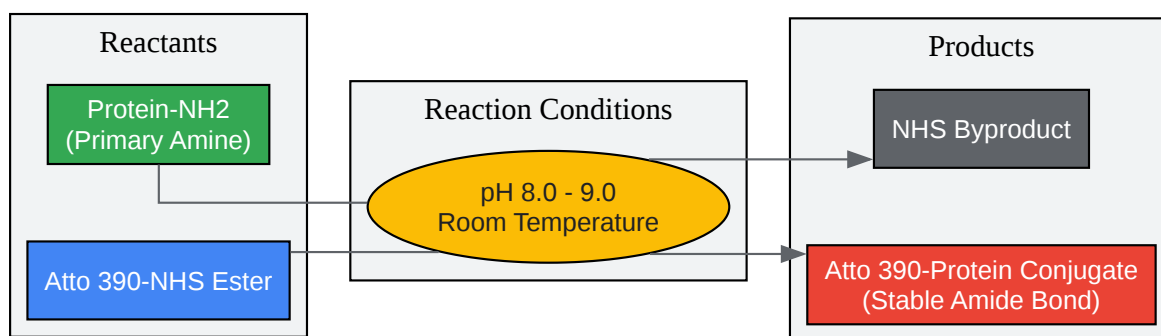
- **Atto 390 NHS ester**
- Protein of interest in an amine-free buffer (e.g., PBS)
- Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
- Anhydrous, amine-free DMSO or DMF
- Gel filtration column (e.g., Sephadex G-25) for purification
- Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

- Protein Preparation:
 - Dissolve or dialyze the protein into an amine-free buffer such as PBS. Common buffers containing primary amines like Tris must be avoided.
 - Adjust the protein concentration to 1-5 mg/mL in the labeling buffer (0.1 M sodium bicarbonate, pH 8.3).
- Dye Solution Preparation:
 - Allow the vial of **Atto 390 NHS ester** to equilibrate to room temperature before opening to prevent moisture condensation.
 - Immediately before use, prepare a stock solution of the dye in anhydrous, amine-free DMSO or DMF at a concentration of 1-5 mg/mL.

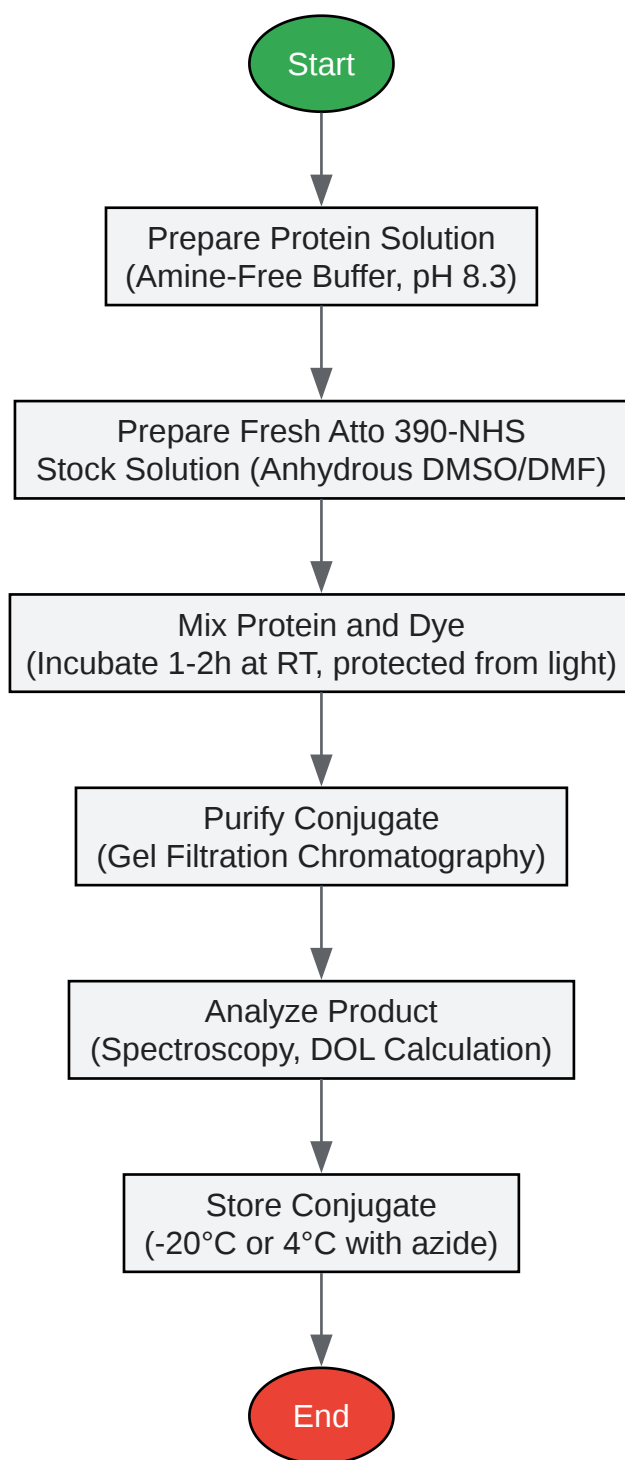
- Conjugation Reaction:
 - Add the calculated amount of the dye stock solution to the protein solution while gently stirring. A 5 to 15-fold molar excess of the dye is a common starting point.
 - Incubate the reaction for 1-2 hours at room temperature, protected from light.
- Purification:
 - Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.
 - The first colored band to elute is the conjugated protein. The free dye will elute as a second, slower-moving band.
- Determination of Degree of Labeling (DOL):
 - Measure the absorbance of the purified conjugate at 280 nm and 390 nm.
 - Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

Visualizations



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Figure 1: Reaction of **Atto 390 NHS ester** with a primary amine.



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Figure 2: Workflow for protein labeling with **Atto 390 NHS ester**.

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References

- 1. ATTO 390 NHS ester - Immunomart [immunomart.com]
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